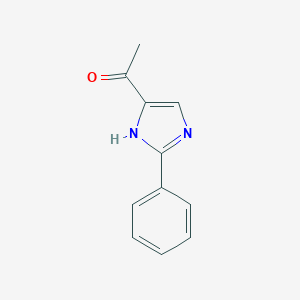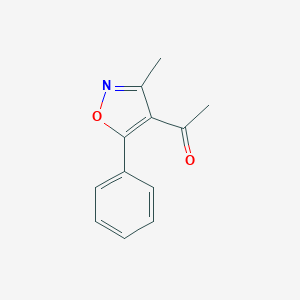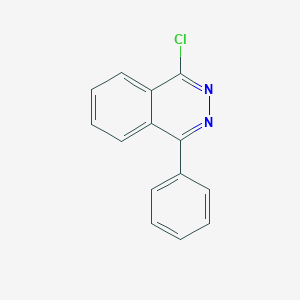![molecular formula C7H9ClO4 B158395 [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate CAS No. 10118-72-6](/img/structure/B158395.png)
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of propene, featuring a chloro group and two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate can be synthesized through the reaction of 1,3-dichloropropene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of chlorine atoms with acetate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acetic acid and other carboxylic acids.
Reduction: Formation of 1-Propene-1,3-diol, diacetate.
Substitution: Formation of various substituted propene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and acetate groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propene-1,3-diol, diacetate: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Propene-1,1-diol, diacetate: Has a different structural arrangement, affecting its chemical properties and reactivity.
1-Propene, 2-chloro-: Lacks the diacetate groups, resulting in different chemical behavior and applications.
Uniqueness
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
10118-72-6 |
|---|---|
Molekularformel |
C7H9ClO4 |
Molekulargewicht |
192.6 g/mol |
IUPAC-Name |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChI-Schlüssel |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Isomerische SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
Kanonische SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















